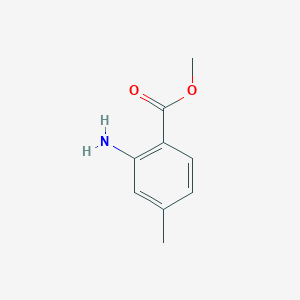
N-(3-chlorophenyl)-2-(2-diethylaminoethyloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-(2-diethylaminoethyloxy)benzamide: is a chemical compound with the molecular formula C19H23ClN2O2 and a molecular weight of 346.8 g/mol . This compound belongs to the class of benzanilides, which are frequently used in pharmaceuticals and agrochemicals due to their diverse biological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-(2-diethylaminoethyloxy)benzamide typically involves the condensation of carboxylic acids with amines. One common method is the regioselective C–H hydroxylation strategy, which uses catalysts such as Ru (II) and Pd (II) to achieve high yields and excellent regioselectivity . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Oxidation: N-(3-chlorophenyl)-2-(2-diethylaminoethyloxy)benzamide can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry ether or tetrahydrofuran.
Substitution: Hydroxide ions, amines; reactions often conducted in polar solvents like water or alcohols.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzanilides with different functional groups.
科学的研究の応用
Chemistry: N-(3-chlorophenyl)-2-(2-diethylaminoethyloxy)benzamide is used in the synthesis of various bioactive molecules. Its derivatives are valuable in the development of pharmaceuticals and agrochemicals due to their diverse biological activities .
Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules.
Medicine: this compound and its derivatives are investigated for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities .
Industry: In the industrial sector, this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-(3-chlorophenyl)-2-(2-diethylaminoethyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
類似化合物との比較
- p-Chlorodiethylamino ethoxy-benzanilide
- o-Chlorodiethylamino ethoxy-benzanilide
- m-Bromodiethylamino ethoxy-benzanilide
Comparison: N-(3-chlorophenyl)-2-(2-diethylaminoethyloxy)benzamide is unique due to its specific substitution pattern on the benzene ring, which influences its biological activity and chemical reactivity. Compared to its para- and ortho-substituted analogs, the meta-substitution can result in different steric and electronic effects, leading to variations in enzyme inhibition and receptor binding affinities. The presence of the chlorine atom also imparts distinct physicochemical properties, such as increased lipophilicity and altered metabolic stability .
特性
CAS番号 |
17822-73-0 |
|---|---|
分子式 |
C19H23ClN2O2 |
分子量 |
346.8 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-2-[2-(diethylamino)ethoxy]benzamide |
InChI |
InChI=1S/C19H23ClN2O2/c1-3-22(4-2)12-13-24-18-11-6-5-10-17(18)19(23)21-16-9-7-8-15(20)14-16/h5-11,14H,3-4,12-13H2,1-2H3,(H,21,23) |
InChIキー |
YQXNAUNZNMZNKH-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl |
正規SMILES |
CCN(CC)CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl |
同義語 |
N-(3-Chlorophenyl)-2-[2-(diethylamino)ethoxy]benzamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-methylbenzenesulfonate;(2E)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-(2-methyl-1H-indol-3-yl)prop-2-enylidene]benzo[e][1,3]benzothiazole](/img/structure/B102185.png)







